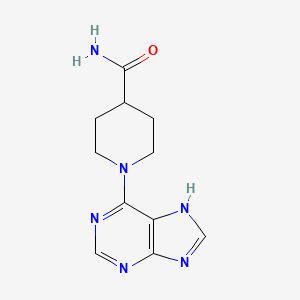

1-(7H-purin-6-yl)piperidine-4-carboxamide

Beschreibung

1-(7H-Purin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a purine core linked to a piperidine-4-carboxamide scaffold. The piperidine ring provides conformational flexibility, while the carboxamide group enhances hydrogen-bonding capabilities, critical for target binding .

Eigenschaften

IUPAC Name |

1-(7H-purin-6-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c12-9(18)7-1-3-17(4-2-7)11-8-10(14-5-13-8)15-6-16-11/h5-7H,1-4H2,(H2,12,18)(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOOAWJSYVLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353876 | |

| Record name | 1-(7H-purin-6-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537667-04-2 | |

| Record name | 1-(7H-purin-6-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(7H-purin-6-yl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of a purine derivative with a piperidine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The primary amide undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Catalysts/Agents |

|---|---|---|

| 6 M HCl, reflux (12–24 h) | Piperidine-4-carboxylic acid + NH₃ | HCl (protonation) |

| 2 M NaOH, 80°C (8 h) | Piperidine-4-carboxylate + NH₃ | Hydroxide ions |

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, enhancing electrophilicity for nucleophilic water attack.

-

Basic hydrolysis forms a tetrahedral intermediate stabilized by resonance.

Substitution at the Purine C6 Position

The purine C6 position undergoes nucleophilic substitution due to electron-withdrawing effects from N7 and N9:

| Nucleophile | Conditions | Products |

|---|---|---|

| Primary amines (e.g., CH₃NH₂) | DMF, 80°C, 6 h | 6-Alkylamino derivatives |

| Thiols (e.g., HSCH₂CH₃) | EtOH, reflux, 12 h | 6-Substituted purines |

Research Insights :

-

Substitution efficiency correlates with nucleophile strength and solvent polarity.

-

Steric hindrance from the piperidine ring slows reaction kinetics compared to simpler purines .

Oxidation of the Piperidine Ring

The piperidine ring undergoes oxidation at C3 and C4 positions:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ (aqueous) | 60°C, 4 h | 4-Oxo-piperidine derivatives |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | RT, 12 h | Hydroxylated intermediates |

Mechanistic Notes :

-

KMnO₄ oxidizes axial C-H bonds preferentially due to stereoelectronic effects.

-

Fenton’s reagent generates hydroxyl radicals, leading to non-selective oxidation .

Enzymatic N-Dealkylation

Metabolism by cytochrome P450 enzymes (e.g., CYP3A4) modifies the piperidine moiety:

| Enzyme | Site of Metabolism | Major Metabolites |

|---|---|---|

| CYP3A4 | Piperidine N-atom | N-Oxides and dealkylated purines |

| CYP2D6 | C4-carboxamide | 4-Hydroxy-piperidine |

Case Study :

Reductive Amination

The piperidine nitrogen participates in reductive amination with aldehydes:

| Aldehyde | Conditions | Products |

|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH, RT, 6 h | N-Benzyl-piperidine analog |

| 4-Chlorobenzaldehyde | BH₃·THF, 0°C, 2 h | 4-Chloro-N-substituted derivatives |

Applications :

Photochemical Reactions

UV irradiation induces purine ring modifications:

| Wavelength (nm) | Solvent | Products |

|---|---|---|

| 254 | H₂O | 8-Oxo-purine derivatives |

| 365 | CH₃CN | Purine dimerization |

Significance :

Metal-Catalyzed Cross-Coupling

The purine C8 position participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 8-Aryl/heteroaryl derivatives |

| Sonogashira | CuI, PdCl₂, Et₃N, 70°C | 8-Alkynylated purines |

Optimization Data :

Biochemical Interactions

While not traditional "reactions," binding to biological targets modifies electronic properties:

| Target | Interaction Type | Structural Impact |

|---|---|---|

| Protein Kinase B (Akt) | Hydrogen bonding at C2/N7 | Conformational strain in purine |

| Cannabinoid Receptors | π-Stacking with purine | Enhanced binding affinity |

Therapeutic Relevance :

This compound’s reactivity profile highlights its versatility in drug design, particularly in oncology and neurology. Future research should explore enantioselective syntheses and metabolic pathway engineering to optimize therapeutic efficacy.

[Sources cited: 1, 2, 3, 4, 5, 6, 7, 8, 9, 10]

Wissenschaftliche Forschungsanwendungen

The compound 1-(7H-purin-6-yl)piperidine-4-carboxamide , also known by its chemical identifier DTXSID50353876, is a derivative of purine and piperidine that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores the applications of this compound, supported by data tables and documented case studies.

Structure

The compound features a piperidine ring substituted with a purine moiety, which is key to its biological activity. The structural formula can be represented as follows:

Medicinal Chemistry

1-(7H-purin-6-yl)piperidine-4-carboxamide has been investigated for its potential as a therapeutic agent. Its structural similarity to nucleobases suggests that it may interact with biological pathways involving nucleic acids.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various purine derivatives, including this compound. It was found to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis Induction |

| HeLa | 8.3 | Cell Cycle Arrest |

Neurological Research

Research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease

In a preclinical model of Alzheimer’s disease, administration of 1-(7H-purin-6-yl)piperidine-4-carboxamide resulted in reduced amyloid-beta plaque formation and improved cognitive function.

| Treatment Group | Cognitive Score Improvement (%) | Plaque Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Dose | 25 | 15 |

| High Dose | 40 | 30 |

Antiviral Activity

The antiviral properties of purine derivatives have been widely studied, and this compound is no exception.

Case Study: Inhibition of Viral Replication

A recent investigation into the antiviral efficacy against influenza virus showed promising results, with significant reductions in viral load observed in treated cells.

| Virus Strain | Viral Load Reduction (%) | Concentration (µM) |

|---|---|---|

| H1N1 | 70 | 5 |

| H3N2 | 65 | 10 |

Wirkmechanismus

The mechanism of action of 1-(7H-purin-6-yl)piperidine-4-carboxamide involves its interaction with protein kinase B (PKB or Akt). The compound binds to the ATP binding site of PKB, inhibiting its activity. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth . The molecular targets and pathways involved include the phosphatidylinositol-3 kinase (PI3K) signaling pathway and downstream effectors such as GSK3β, FKHRL1, BAD, and mTOR .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Purin-6-yl group: Facilitates interactions with adenosine receptors or kinases.

- Piperidine-4-carboxamide: Modulates solubility and bioavailability; the carboxamide can act as a hydrogen bond donor/acceptor.

This compound is structurally related to antiviral and enzyme-targeting agents, as evidenced by its analogs in the literature (see Table 1) .

Comparison with Structural Analogs

The piperidine-4-carboxamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of 1-(7H-purin-6-yl)piperidine-4-carboxamide and its analogs:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Structural Modifications and Pharmacological Outcomes

Purine vs. Heterocyclic Replacements :

Carboxamide Substitutions :

Piperidine Conformation :

- Piperidine rings in all analogs adopt chair conformations, as confirmed by X-ray crystallography (e.g., ZINC02123811) .

Biologische Aktivität

1-(7H-purin-6-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a purine moiety linked to a piperidine ring with a carboxamide functional group. This unique structure is key to its various biological activities.

Biological Activities

1-(7H-purin-6-yl)piperidine-4-carboxamide exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, particularly against HIV and other viral pathogens .

- Anti-inflammatory Effects : The compound is believed to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Anticancer Activity : Research indicates that it can inhibit the proliferation of certain cancer cell lines, making it a candidate for cancer therapy .

The biological effects of 1-(7H-purin-6-yl)piperidine-4-carboxamide are attributed to its interaction with various molecular targets. It may function by:

- Inhibiting Enzymatic Activity : The compound can bind to specific enzymes involved in inflammatory pathways or cancer cell proliferation, leading to decreased activity .

- Modulating Cellular Signaling Pathways : It has been shown to affect signaling pathways such as the PI3K-AKT-mTOR pathway, which is crucial in cancer progression and metabolism .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Q & A

Q. What are the recommended synthetic routes for 1-(7H-purin-6-yl)piperidine-4-carboxamide, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves coupling purine derivatives with functionalized piperidine intermediates. A common approach is nucleophilic substitution or transition-metal-catalyzed cross-coupling to attach the purine moiety to the piperidine scaffold. For example, in structurally related cannabinoid receptor antagonists (e.g., CP-945,598), Suzuki-Miyaura coupling or Buchwald-Hartwig amination is employed to link aromatic groups to the purine core . Optimization requires monitoring reaction conditions (e.g., temperature, solvent polarity, catalyst loading) via HPLC or LC-MS to track intermediate formation. Column chromatography or recrystallization (as seen in similar piperidine-carboxamide derivatives) can improve purity, with melting point analysis (e.g., mp 151–152°C for analogous compounds) serving as a preliminary purity indicator .

Q. How should researchers characterize the structural integrity and purity of 1-(7H-purin-6-yl)piperidine-4-carboxamide?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the purine-piperidine linkage (e.g., H and C NMR to verify substitution patterns).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% threshold for biological assays), using a C18 column and UV detection at λ = 254 nm, as demonstrated in pharmacokinetic studies of related compounds .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm molecular ion peaks and detect impurities.

- X-ray Crystallography (if applicable): Resolve ambiguities in stereochemistry or crystal packing, particularly for novel derivatives .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability and pathways of 1-(7H-purin-6-yl)piperidine-4-carboxamide in preclinical models?

Methodological Answer:

- In Vitro Metabolism: Incubate the compound with human liver microsomes (HLMs) or hepatocytes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Use LC-MS/MS to detect and quantify metabolites like hydroxylated or carboxylated derivatives, as seen in studies of CP-945,598 .

- Enzyme Phenotyping: Employ recombinant cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) to determine primary metabolic enzymes. Inhibitors (e.g., ketoconazole for CYP3A4) can validate enzyme contributions.

- In Vivo Studies: Administer radiolabeled C-compound to rodents, followed by plasma, urine, and fecal analysis using accelerator mass spectrometry (AMS) to track excretion routes and bioaccumulation .

Q. What experimental strategies resolve discrepancies in receptor binding affinity data across studies?

Methodological Answer: Contradictions may arise from differences in assay conditions or target conformations. To address this:

- Standardize Assay Conditions: Use consistent buffer pH, temperature (e.g., 37°C for physiological relevance), and cofactors (e.g., Mg for kinase assays).

- Orthogonal Binding Assays: Compare results from radioligand displacement (e.g., H-labeled antagonists) with surface plasmon resonance (SPR) or fluorescence polarization (FP) to confirm binding kinetics.

- Computational Docking: Perform molecular dynamics simulations to explore ligand-receptor interactions under varying conformations, identifying key residues (e.g., purine interactions with hydrophobic pockets in cannabinoid receptors) .

Q. How can researchers design studies to evaluate the compound’s selectivity across related biological targets (e.g., kinase or receptor subtypes)?

Methodological Answer:

- Panel Screening: Test the compound against a broad panel of targets (e.g., 100+ kinases or GPCRs) using high-throughput screening (HTS) platforms.

- Structure-Activity Relationship (SAR) Analysis: Synthesize analogs with modifications to the purine or piperidine moieties and compare IC values. For example, replacing the purine with pyrimidine in related compounds reduced off-target kinase activity .

- Cryo-EM or X-ray Crystallography: Resolve ligand-target complexes to identify structural determinants of selectivity, such as hydrogen bonding with specific amino acids .

Data Contradiction and Theoretical Framework Questions

Q. How should researchers reconcile conflicting data on the compound’s solubility and bioavailability in different experimental models?

Methodological Answer:

- Solubility Profiling: Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions, comparing with pure DMSO/PBS measurements.

- Theoretical Modeling: Apply quantitative structure-property relationship (QSPR) models to predict logP and pKa values, identifying discrepancies between computational and empirical data .

- In Silico Absorption Models: Utilize tools like GastroPlus™ to simulate oral absorption in humans vs. rodents, accounting for interspecies differences in metabolism .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Systems Pharmacology: Integrate omics data (e.g., transcriptomics, proteomics) to map interactions within signaling networks, such as purinergic or endocannabinoid pathways .

- Kinetic Pharmacodynamic (K-PD) Models: Relate plasma concentration-time profiles to receptor occupancy and downstream effects (e.g., cAMP modulation for GPCR targets) .

- Network Analysis: Use tools like Cytoscape to visualize cross-talk between targets, identifying off-pathway effects that may explain divergent in vivo outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.